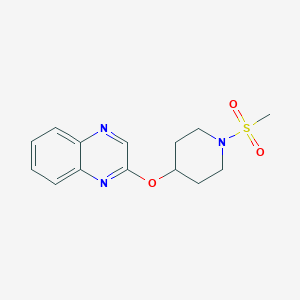

![molecular formula C25H28N4O10 B2641744 methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate CAS No. 1351590-13-0](/img/structure/B2641744.png)

methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions, cyclization, and esterification. Researchers have explored various synthetic routes, optimizing conditions for high yields and purity. Key intermediates include benzimidazole derivatives and piperazine-based compounds. Detailed synthetic pathways are documented in the literature .

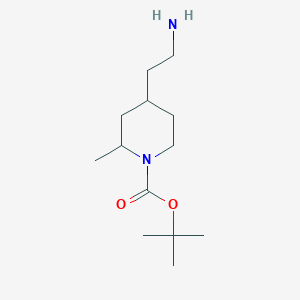

Molecular Structure Analysis

The molecular structure of methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate reveals intricate bonding patterns. The benzimidazole core contributes aromaticity, while the piperazine ring introduces flexibility. The ester linkage connects the benzoate group, and the dioxalate moiety imparts rigidity. Researchers have elucidated this structure using techniques such as X-ray crystallography and NMR spectroscopy .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds related to methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate, have been studied for their corrosion inhibitive properties on N80 steel in hydrochloric acid. These compounds exhibit high inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2016).

Antimicrobial Activities

Novel triazole derivatives, including those structurally related to the chemical , have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).

Antidiabetic Effects

Piperazine derivatives have been identified as new antidiabetic compounds, with certain compounds significantly improving glucose tolerance without causing side effects, making them promising candidates for diabetes treatment (Le Bihan et al., 1999).

Anti-inflammatory Properties

Some piperazine derivatives, closely related to the specified chemical, have been synthesized and tested for anti-inflammatory activity, showing significant potential as anti-inflammatory agents (Patel et al., 2019).

Antiproliferative Effects

The antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells has been reported, indicating their potential as cancer therapeutic agents (Kumar et al., 2014).

Antitubercular Activity

Research on ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives has shown very good anti-tubercular activity, highlighting their potential as potent anti-tubercular agents (Naidu et al., 2016).

Anthelmintic Evaluation

Novel synthesized compounds featuring benzimidazole and triazole moieties have exhibited significant anthelmintic activity, suggesting their utility in treating parasitic worm infestations (Kumar & Sahoo, 2014).

Mechanism of Action

Research on the biological activity of this compound is ongoing. Preliminary studies suggest potential interactions with cellular receptors, including G protein-coupled receptors (GPCRs) and ion channels. Its pharmacological effects may involve modulation of neurotransmitter release, ion flux, or signal transduction pathways. Further investigations are needed to unravel its precise mechanism of action .

properties

IUPAC Name |

methyl 4-[[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]methyl]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2.2C2H2O4/c1-27-21(26)17-8-6-16(7-9-17)14-24-10-12-25(13-11-24)15-20-22-18-4-2-3-5-19(18)23-20;2*3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,23);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJGNVAZOKGTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

![2-(4-fluorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2641667.png)

![Methyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2641669.png)

![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)